1-Methylindolin-2-imine hydrochloride
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Overview
Description
1-Methylindolin-2-imine hydrochloride is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure consists of a methyl group attached to the nitrogen atom of the indole ring, with an imine group at the second position and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylindolin-2-imine hydrochloride can be synthesized through a copper-catalyzed reaction. The process involves the reaction of 3-benzyl-1-methylindolin-2-imine hydrochloride with 2-iodobenzyl bromide. The reaction is optimized using various catalysts, bases, solvents, and temperatures to achieve high yields .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar copper-catalyzed reactions. The use of cheap cuprous chloride as the catalyst and the tolerance of wide functional groups make this method advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methylindolin-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the imine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Diisobutylaluminum hydride is often used as a reducing agent.
Substitution: Substitution reactions typically involve halogenated reagents such as 2-iodobenzyl bromide.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Polycyclic indoline scaffolds.
Scientific Research Applications
1-Methylindolin-2-imine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methylindolin-2-imine hydrochloride involves its interaction with various molecular targets and pathways. The compound’s indole structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. The exact molecular targets and pathways may vary depending on the specific derivative and application .
Comparison with Similar Compounds
1-Alkyl-3-alkylindolin-2-imine hydrochlorides: These compounds share a similar indole structure and are used in the synthesis of polycyclic indoline scaffolds.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus, known for its role in plant growth and development.
Tryptamine derivatives: These compounds also contain an indole structure and are involved in various biological processes.
Uniqueness: 1-Methylindolin-2-imine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile building block in synthetic chemistry and its diverse applications in scientific research make it a valuable compound in various fields .
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
1-methyl-3H-indol-2-imine;hydrochloride |
InChI |
InChI=1S/C9H10N2.ClH/c1-11-8-5-3-2-4-7(8)6-9(11)10;/h2-5,10H,6H2,1H3;1H |
InChI Key |
JNSHMUVIUWPDSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=N)CC2=CC=CC=C21.Cl |
Origin of Product |
United States |
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